N-(1-methyl-1H-indol-4-yl)-2-pyridinecarboxamide
Description
N-(1-Methyl-1H-indol-4-yl)-2-pyridinecarboxamide is a heterocyclic compound featuring an indole moiety linked to a pyridinecarboxamide group. The indole ring system, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is substituted with a methyl group at the 1-position. The pyridinecarboxamide group introduces hydrogen-bonding and π-stacking capabilities, making the compound of interest in medicinal chemistry, particularly for targeting enzymes or receptors reliant on such interactions.
Properties
IUPAC Name |
N-(1-methylindol-4-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-10-8-11-12(6-4-7-14(11)18)17-15(19)13-5-2-3-9-16-13/h2-10H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXLLGHEIQUTCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-indol-4-yl)-2-pyridinecarboxamide typically involves the reaction of 1-methylindole with 2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-indol-4-yl)-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a probe for studying protein-ligand interactions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-indol-4-yl)-2-pyridinecarboxamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound binds to the colchicine binding site on tubulin, inhibiting its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with carbazole- and indole-based pyridinecarboxamides. A notable analogue is GSK983 (N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide), which replaces the 1-methylindole with a tetrahydrocarbazole system. Key differences include:
In contrast, the methylindole group in the target compound may improve solubility due to reduced hydrophobicity .
Physicochemical Properties
- Solubility : GSK983 requires DMSO for solubilization (≤1% v/v in assays) , whereas the methylindole variant may exhibit improved aqueous solubility due to reduced hydrophobicity.
- Synthetic Accessibility : Both compounds are synthesized via amide coupling, but GSK983’s stereocenter adds complexity, requiring enantioselective synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
